3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-
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Overview
Description
3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and several functional groups that contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the pyrimidine moiety. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidine Ring: This step often involves the use of chlorinated pyrimidine derivatives, which are reacted under controlled conditions to introduce the pyrimidine ring into the molecule.
Functional Group Modifications: Various functional groups, such as the methylamino and chloro groups, are introduced through specific reactions, including halogenation and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogenation and amination reactions are common, where halogen atoms or amino groups are introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents (e.g., chlorine, bromine) and amines for amination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or aminated compounds.
Scientific Research Applications
3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may bind to and inhibit the activity of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as cytosine and thymine.
Uniqueness
3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H17ClN4O2 |
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Molecular Weight |
284.74 g/mol |
IUPAC Name |
1-[6-chloro-2-(methylamino)pyrimidin-4-yl]-6-methylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17ClN4O2/c1-7-3-4-8(11(18)19)6-17(7)10-5-9(13)15-12(14-2)16-10/h5,7-8H,3-4,6H2,1-2H3,(H,18,19)(H,14,15,16) |
InChI Key |
UZKGENMEMJMUQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1C2=CC(=NC(=N2)NC)Cl)C(=O)O |
Origin of Product |
United States |
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